molecular formula C13H9BF3NO B13837906 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol

3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol

Cat. No.: B13837906
M. Wt: 263.02 g/mol
InChI Key: XTCUNCVHMIWUSE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is a compound that features a unique structure combining boron and nitrogen within a fused ring system. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable target for research and development.

Preparation Methods

The synthesis of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol typically involves the formation of the azaborinine ring system followed by the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of a dibenzo precursor with boron and nitrogen sources under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like halogens or organometallic compounds. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. .

Scientific Research Applications

3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol involves its interaction with molecular targets through its boron and nitrogen atoms. The boron center exhibits Lewis acidity, allowing it to form complexes with various substrates. This interaction can activate certain chemical bonds, facilitating reactions such as insertion into silicon-containing bonds. The compound’s unique structure enables it to participate in a range of chemical pathways, contributing to its versatility in different applications .

Comparison with Similar Compounds

3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H9BF3NO

Molecular Weight

263.02 g/mol

IUPAC Name

6-hydroxy-3-(trifluoromethyl)-5H-benzo[c][1,2]benzazaborinine

InChI

InChI=1S/C13H9BF3NO/c15-13(16,17)8-5-6-10-9-3-1-2-4-11(9)14(19)18-12(10)7-8/h1-7,18-19H

InChI Key

XTCUNCVHMIWUSE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C3=C(N1)C=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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